1H and 13C NMR chemical shifts for 4-(3,5-dimethoxyphenyl)benzoic acid
1H and 13C NMR chemical shifts for 4-(3,5-dimethoxyphenyl)benzoic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-(3,5-dimethoxyphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] This guide offers a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 4-(3,5-dimethoxyphenyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. By dissecting the electronic environment of each nucleus, we can predict the chemical shifts, multiplicities, and integration patterns that define its spectral signature. This document serves as a practical reference for researchers engaged in the synthesis, characterization, and quality control of this and structurally related compounds, grounding its predictions in the fundamental principles of NMR and comparative data from analogous structures.
The Foundational Principles of NMR Spectroscopy
At its core, NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.[3] When placed in a strong external magnetic field, these nuclei can exist in different spin states. The application of radiofrequency radiation can induce transitions between these states, a phenomenon known as resonance.[4] The precise frequency required for resonance is highly sensitive to the local electronic environment of the nucleus. This variation in resonance frequency, termed the "chemical shift" (δ), is the cornerstone of NMR's power to elucidate molecular structure.[3][4]
Key information derived from NMR spectra includes:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus, providing clues about functional groups and neighboring atoms.[4]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[4]
-
Multiplicity (Spin-Spin Coupling): The splitting of a signal into multiple peaks reveals the number of neighboring NMR-active nuclei.[4]
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, a standardized numbering system for the atoms in 4-(3,5-dimethoxyphenyl)benzoic acid is essential. The structure consists of a benzoic acid moiety linked at the 4-position to a 3,5-dimethoxyphenyl group.
Caption: Molecular structure of 4-(3,5-dimethoxyphenyl)benzoic acid with atom numbering.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of 4-(3,5-dimethoxyphenyl)benzoic acid is characterized by distinct signals corresponding to the carboxylic acid proton, the aromatic protons on both rings, and the methoxy group protons. The solvent used for analysis (e.g., DMSO-d₆ or CDCl₃) will influence the exact chemical shifts, particularly for the acidic proton. For this analysis, we will consider a typical aprotic solvent like DMSO-d₆.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| H-COOH (C7) | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding. Its signal is typically broad and appears far downfield.[5][6] |
| H2, H6 | ~8.0 | Doublet | 2H | These protons are ortho to the electron-withdrawing carboxylic acid group, causing them to be significantly deshielded. They will appear as a doublet due to coupling with H3 and H5, respectively.[5][6] |
| H3, H5 | ~7.8 | Doublet | 2H | These protons are ortho to the electron-donating 3,5-dimethoxyphenyl group. They are coupled to H2 and H6, resulting in a doublet. Their chemical shift is influenced by both the adjacent ring and the para-carboxyl group. |
| H2', H6' | ~6.8 | Doublet | 2H | These protons are ortho to the point of attachment to the benzoic acid ring and meta to two electron-donating methoxy groups. They are coupled to the H4' proton, appearing as a doublet. |
| H4' | ~6.5 | Triplet | 1H | This proton is para to the point of attachment and ortho to two strongly electron-donating methoxy groups, making it the most shielded aromatic proton. It is coupled to both H2' and H6', resulting in a triplet. |
| -OCH₃ (C3', C5') | ~3.8 | Singlet | 6H | The protons of the two equivalent methoxy groups are shielded by the oxygen atom and are not coupled to any other protons, thus appearing as a sharp singlet.[7] |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. Due to the molecule's symmetry, several carbon signals will be equivalent.
| Carbon(s) | Predicted δ (ppm) | Justification |
| C7 (-COOH) | ~167 | The carbonyl carbon of the carboxylic acid is highly deshielded due to the direct attachment of two electronegative oxygen atoms.[8] |
| C1 | ~130 | This is the ipso-carbon attached to the carboxylic acid group. Its chemical shift is influenced by the substituent effect of the -COOH group.[8] |
| C4 | ~145 | This carbon is attached to the second aromatic ring. It is deshielded due to the substituent effect of the phenyl group. |
| C1' | ~140 | The ipso-carbon of the dimethoxyphenyl ring, attached to the benzoic acid moiety. Its chemical shift is influenced by the connection to the other ring. |
| C3', C5' | ~160 | These carbons are directly attached to the highly electronegative oxygen atoms of the methoxy groups, causing a significant downfield shift. |
| C2, C6 | ~130 | These carbons are ortho to the electron-withdrawing -COOH group and are deshielded relative to an unsubstituted benzene ring.[9] |
| C3, C5 | ~128 | These carbons are meta to the -COOH group and ortho to the substituted phenyl ring. |
| C2', C6' | ~106 | These carbons are ortho to the connection point and meta to the electron-donating methoxy groups, resulting in significant shielding. |
| C4' | ~100 | This carbon is situated between two meta-directing methoxy groups (from its perspective), leading to strong shielding and an upfield chemical shift. |
| -OCH₃ | ~56 | The carbons of the methoxy groups are typical for sp³-hybridized carbons attached to an oxygen atom.[7] |
Standard Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is crucial.
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation of 4-(3,5-dimethoxyphenyl)benzoic acid.
Materials:
-
4-(3,5-dimethoxyphenyl)benzoic acid sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube (5 mm, high precision)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Methodology:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the chosen deuterated solvent inside a clean, dry vial.
-
Add a small amount of TMS as an internal reference standard (δ = 0.00 ppm).[6]
-
Transfer the solution to a high-precision NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Set appropriate acquisition parameters (e.g., spectral width, acquisition time, relaxation delay).
-
Acquire the Free Induction Decay (FID) signal, typically averaging a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Due to the low natural abundance of ¹³C (~1.1%), more scans are required to obtain a good signal-to-noise ratio.
-
Typically, a proton-decoupled experiment is performed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
-
-
Data Processing:
-
Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain NMR spectrum.
-
Perform phase and baseline corrections to ensure accurate peak representation.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative ratios of protons.
-
For both spectra, pick the peaks to determine their precise chemical shifts.
-
Conclusion
The structural elucidation of 4-(3,5-dimethoxyphenyl)benzoic acid is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The predicted chemical shifts and coupling patterns provide a detailed fingerprint of the molecule, directly reflecting the influence of its constituent functional groups—the carboxylic acid, the ether linkages, and the coupled aromatic systems. This in-depth guide provides researchers with the foundational knowledge and practical protocols necessary to confidently interpret the NMR data for this compound, ensuring its structural integrity in drug discovery, materials science, and other advanced scientific applications.
Sources
- 1. longdom.org [longdom.org]
- 2. technologynetworks.com [technologynetworks.com]
- 3. ijirset.com [ijirset.com]
- 4. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 5. web.mit.edu [web.mit.edu]
- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. faculty.fiu.edu [faculty.fiu.edu]
